molecular formula C21H17BrClFN2O3S B12472640 N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide

N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide

Cat. No.: B12472640
M. Wt: 511.8 g/mol
InChI Key: CUODQZUNSZLZNW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide is a complex organic compound that features a combination of bromine, chlorine, fluorine, and sulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate bromophenyl, chlorophenyl, and fluorobenzyl precursors. These precursors undergo a series of reactions, including sulfonylation, amidation, and coupling reactions, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)acetamide
  • N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)propionamide

Uniqueness

N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C21H17BrClFN2O3S

Molecular Weight

511.8 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]acetamide

InChI

InChI=1S/C21H17BrClFN2O3S/c22-19-3-1-2-4-20(19)25-21(27)14-26(13-15-5-9-17(24)10-6-15)30(28,29)18-11-7-16(23)8-12-18/h1-12H,13-14H2,(H,25,27)

InChI Key

CUODQZUNSZLZNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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